molecular formula C21H23F3N2OS B5066859 4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Cat. No.: B5066859
M. Wt: 408.5 g/mol
InChI Key: HBXMBJQYAUHKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of diarylethers. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The compound’s structure includes a tetrahydropyridine ring, a phenethyl group, and a trifluoromethyl-substituted phenyl group, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring. This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of catalysts, such as palladium or nickel complexes, can also play a crucial role in facilitating the hydrogenation and trifluoromethylation steps .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while nucleophilic substitution can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-N-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2OS/c22-21(23,24)18-8-4-7-17(15-18)20(27)10-13-26(14-11-20)19(28)25-12-9-16-5-2-1-3-6-16/h1-8,15,27H,9-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXMBJQYAUHKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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